

Leucinostatin A: A Technical Guide to Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Leucinostatin A	
Cat. No.:	B8091911	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatin A is a potent non-ribosomal peptide antibiotic belonging to the peptaibiotic family, produced by fungi such as Purpureocillium lilacinum. It has garnered significant scientific interest due to its broad spectrum of biological activities, including antifungal, antitumor, and antiprotozoal effects. The primary mechanism of action involves the targeted inhibition of mitochondrial ATP synthase, leading to the disruption of cellular energy metabolism and induction of apoptosis. This guide provides a detailed overview of the core physicochemical properties and solubility characteristics of **Leucinostatin A**, supplemented with experimental protocols and pathway diagrams to support research and development efforts.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Leucinostatin A** are essential for its handling, formulation, and application in experimental settings. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of Leucinostatin A



Property	Value	Reference(s)
Molecular Formula	C62H111N11O13	[1][2][3][4]
Molecular Weight	1218.6 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	Data not readily available	_
Optical Rotation	Data not readily available	_
CAS Number	76600-38-9	_

Solubility Profile

The solubility of **Leucinostatin A** is a critical factor for its use in in-vitro assays and for the development of potential therapeutic formulations. As a hydrophobic peptide, it demonstrates poor solubility in aqueous solutions but is soluble in several organic solvents.

Table 2: Qualitative Solubility of Leucinostatin A

Solvent	Solubility	Reference(s)
Water	Limited / Insoluble	_
Methanol (MeOH)	Soluble	
Ethanol (EtOH)	Soluble	
Dimethylformamide (DMF)	Soluble	_
Dimethyl Sulfoxide (DMSO)	Soluble	-

Experimental Protocols

This section provides a standardized methodology for the qualitative determination of solubility, a crucial first step in experimental design.

Protocol: Qualitative Solubility Assessment



Objective: To determine the solubility of **Leucinostatin A** in various laboratory solvents.

Materials:

- · Leucinostatin A powder
- Class A volumetric flasks and pipettes
- Analytical balance
- Solvents: Deionized Water, Methanol, Ethanol, DMSO
- Vortex mixer
- · Micro-centrifuge

Methodology:

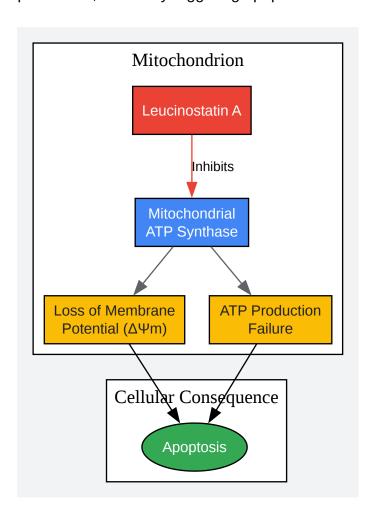
- Preparation of Stock Solution: Accurately weigh 1 mg of Leucinostatin A. To prepare a 1 mg/mL stock, dissolve it in a suitable volume of a solvent in which it is known to be freely soluble, such as DMSO.
- Solvent Preparation: Dispense 1 mL of each test solvent (Water, Methanol, Ethanol, etc.) into separate, clearly labeled micro-centrifuge tubes.
- Aliquot Addition: Add a small aliquot (e.g., 10 μL) of the Leucinostatin A stock solution to each tube of solvent and vortex thoroughly for 30 seconds.
- Visual Inspection: Observe each tube against a dark background. A clear solution indicates solubility at that concentration. The presence of a precipitate or cloudiness indicates insolubility or limited solubility.
- Centrifugation (Optional): For turbid solutions, centrifuge at >10,000 x g for 5 minutes. The presence of a pellet confirms the insolubility of the compound.
- Documentation: Record the results for each solvent as "Soluble," "Partially Soluble," or "Insoluble."



Visualization of Molecular Interactions and Workflows

Signaling Pathway: Mechanism of Action

Leucinostatin A's primary cytotoxic effect stems from its interaction with mitochondria. It acts as a potent inhibitor of F_0F_1 ATP synthase, which disrupts the mitochondrial membrane potential and halts ATP production, ultimately triggering apoptosis.



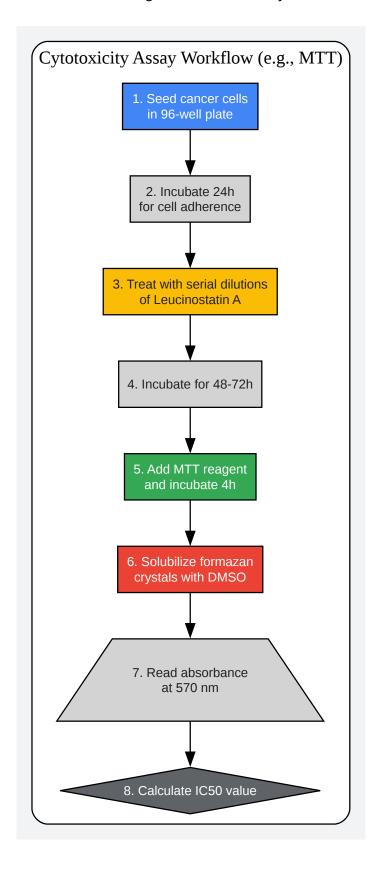
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Caption: Mechanism of **Leucinostatin A**-induced apoptosis via inhibition of mitochondrial ATP synthase.

Experimental Workflow: In-Vitro Cytotoxicity Assessment



A standard method to evaluate the biological activity of **Leucinostatin A** is to measure its cytotoxicity against a cancer cell line using a metabolic assay like the MTT assay.





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Caption: Standard experimental workflow for determining the IC50 value of Leucinostatin A.

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References

- 1. agscientific.com [agscientific.com]
- 2. Leucinostatin A | C62H111N11O13 | CID 156012899 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Leucinostatin | C62H111N11O13 | CID 101278422 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- To cite this document: BenchChem. [Leucinostatin A: A Technical Guide to Physicochemical Properties and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8091911#leucinostatin-a-physicochemical-properties-and-solubility]

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